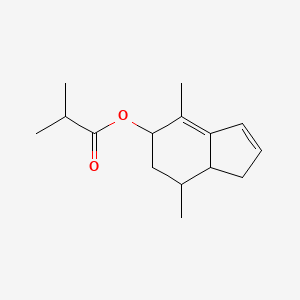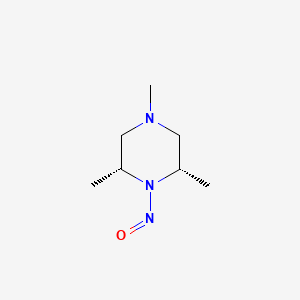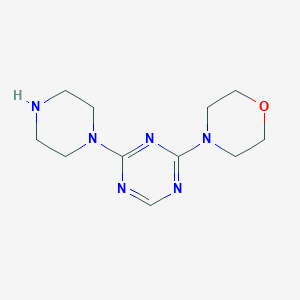
2,2'-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate is a chemical compound with the molecular formula C31H20N4O4. It is known for its complex structure, which includes multiple isocyanate groups. This compound is primarily used in the production of polyurethanes and other polymers due to its reactive isocyanate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate typically involves the reaction of methylene diphenyl diisocyanate with specific aromatic compounds under controlled conditions. The reaction is usually carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under high pressure and temperature. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and crystallization are employed to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Substitution Reactions: Can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation. Catalysts such as tin compounds are often used to accelerate the reactions .
Major Products Formed
The major products formed from reactions involving 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate include polyurethanes, ureas, and other polymeric materials. These products are widely used in various industrial applications .
Scientific Research Applications
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex polymers.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of foams, coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate involves its reactive isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable covalent bonds. This reactivity is the basis for its use in polymerization reactions to form polyurethanes. The molecular targets and pathways involved include the formation of urethane and urea linkages .
Comparison with Similar Compounds
Similar Compounds
Methylene diphenyl diisocyanate (MDI): A widely used diisocyanate with similar reactivity.
Toluene diisocyanate (TDI): Another commonly used diisocyanate in the production of polyurethanes.
Hexamethylene diisocyanate (HDI): Used in the production of aliphatic polyurethanes.
Uniqueness
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate is unique due to its specific structure, which provides distinct reactivity and properties compared to other diisocyanates. Its ability to form highly cross-linked polymers makes it valuable in applications requiring high-performance materials .
Properties
CAS No. |
85392-14-9 |
|---|---|
Molecular Formula |
C31H20N4O4 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
2-isocyanato-1-[[2-isocyanato-3-[(2-isocyanatophenyl)methyl]phenyl]methyl]-3-[(2-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C31H20N4O4/c36-18-32-28-13-3-1-7-22(28)15-24-9-5-11-26(30(24)34-20-38)17-27-12-6-10-25(31(27)35-21-39)16-23-8-2-4-14-29(23)33-19-37/h1-14H,15-17H2 |
InChI Key |
BYABUGFHWIOBQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC=CC(=C3N=C=O)CC4=CC=CC=C4N=C=O)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)



![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)








